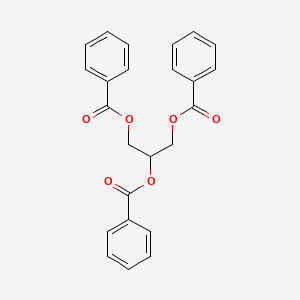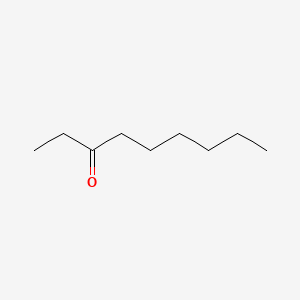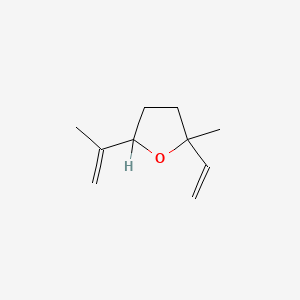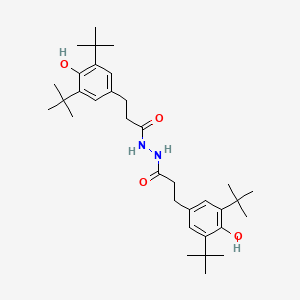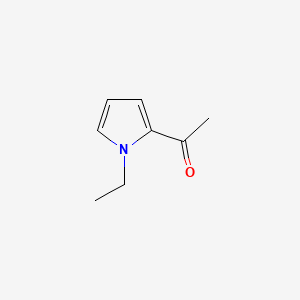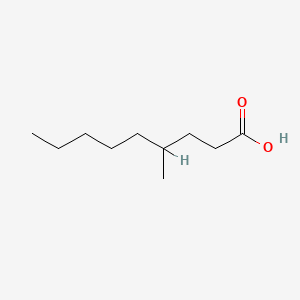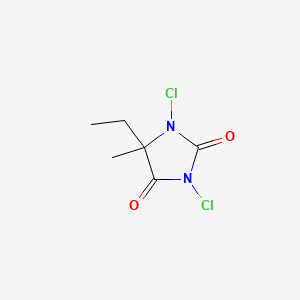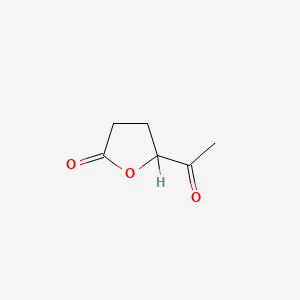
Acoxatrine
概要
説明
アコキサトリンは、分子式がC23H28N2O3である化合物です。 様々な神経疾患の治療に使用される抗精神病薬として分類されています 。この化合物は、ピペリジン環とベンゾジオキシン部分を有する独自の構造で知られています。
準備方法
合成ルートと反応条件
アコキサトリンの合成には、いくつかの工程が含まれます。 一般的な方法の1つには、約45℃のテトラヒドロフラン中で、リチウムアルミニウムハイドライドを用いたDL-1-シアノ-4-フェニル-ピペリジンの還元が含まれます 。この反応により、中間体が生成され、さらに処理してアコキサトリンを得ます。
工業生産方法
アコキサトリンの工業生産は、通常、上記と同様の方法を用いた大規模合成によって行われます。このプロセスは、収率と純度が最適化されており、最終製品が医薬品規格に適合していることが保証されます。
化学反応の分析
反応の種類
アコキサトリンは、次のような様々な化学反応を起こします。
酸化: アコキサトリンは、特定の条件下で酸化され、様々な酸化誘導体となります。
還元: この化合物は、リチウムアルミニウムハイドライドなどの還元剤を用いて還元することができます。
置換: アコキサトリンは、特にピペリジン環において置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: リチウムアルミニウムハイドライドは、還元反応によく使用されます。
置換: ハロゲン化剤と求核剤は、置換反応によく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は水酸化誘導体を生成する可能性がありますが、還元は通常、より単純なアミン誘導体を生成します。
科学研究への応用
アコキサトリンは、科学研究において幅広い応用範囲を持っています。
化学: 反応機構の研究や新しい合成方法の開発において、モデル化合物として使用されます。
生物学: 神経伝達物質系への影響と潜在的な神経保護作用について調査されています。
医学: 主に抗精神病薬として使用されており、統合失調症や双極性障害の治療における有効性について研究されています。
科学的研究の応用
Acoxatrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used as an antipsychotic drug, it is studied for its efficacy in treating schizophrenia and bipolar disorder.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug release.
作用機序
アコキサトリンは、脳内の様々な神経伝達物質受容体と相互作用することで、その効果を発揮します。主にドーパミン受容体を標的とし、ドーパミンレベルの調節を助け、精神病の症状を軽減します。この化合物は、セロトニン受容体にも影響を与え、全体的な治療効果に貢献しています。
類似化合物との比較
類似化合物
ハロペリドール: 化学構造は異なりますが、同様の治療効果を持つ別の抗精神病薬です。
リスペリドン: アコキサトリンと一部の薬理学的特性を共有していますが、化学構造は異なります。
オランザピン: 同様のメカニズムで作用する別の抗精神病薬ですが、分子組成は異なります。
独自性
アコキサトリンは、ピペリジン環とベンゾジオキシン部分の独特の組み合わせにより、独自性を持っています。これは、独特の薬理学的プロファイルに貢献しています。複数の神経伝達物質系と相互作用する能力は、他の抗精神病薬とは異なります。
特性
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(26)24-17-23(19-7-3-2-4-8-19)11-13-25(14-12-23)15-20-16-27-21-9-5-6-10-22(21)28-20/h2-10,20H,11-17H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPNPUMDWOKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CC2COC3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862398 | |
| Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748-44-7 | |
| Record name | Acoxatrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOXATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGS0KX75Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





